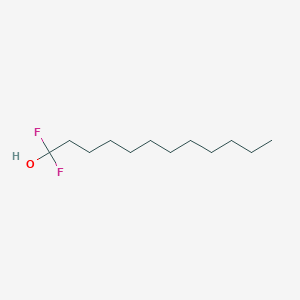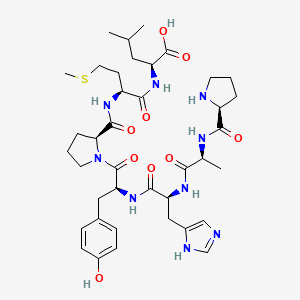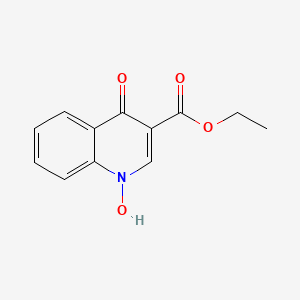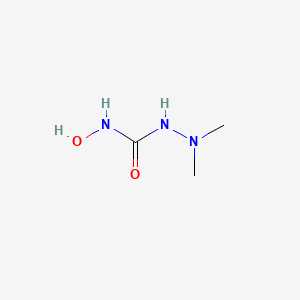![molecular formula C10H14F3N3 B14246806 1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14246806.png)
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a valuable molecule in medicinal chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- typically involves multiple steps. One common method includes the reaction of 1,2-diaminopropane with 4-(trifluoromethyl)-2-pyridinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making the compound a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminopropane: A simpler analog without the trifluoromethyl and pyridine groups.
2-Methyl-1,2-propanediamine: Lacks the pyridine ring but shares the methyl group on the propane backbone.
4-(Trifluoromethyl)-2-pyridinecarboxaldehyde: Contains the trifluoromethyl-pyridine moiety but lacks the diamine structure.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-[4-(trifluoromethyl)-2-pyridinyl]- stands out due to its combination of a diamine structure with a trifluoromethyl-pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C10H14F3N3 |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-methyl-1-N-[4-(trifluoromethyl)pyridin-2-yl]propane-1,2-diamine |
InChI |
InChI=1S/C10H14F3N3/c1-9(2,14)6-16-8-5-7(3-4-15-8)10(11,12)13/h3-5H,6,14H2,1-2H3,(H,15,16) |
Clave InChI |
XKUIVUHYUWZHQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNC1=NC=CC(=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


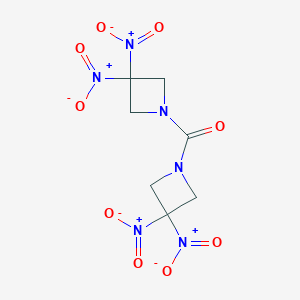
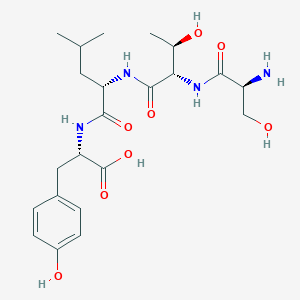
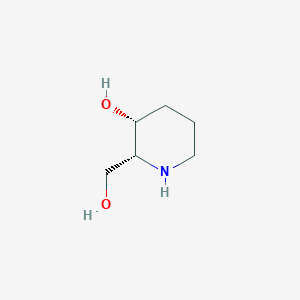
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
methanone](/img/structure/B14246750.png)
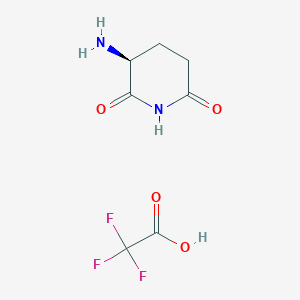
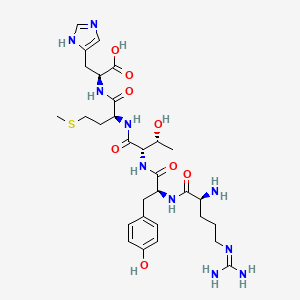
![N-[(3,4-Dimethoxyphenyl)methyl]glycyl-L-alanyl-L-phenylalaninamide](/img/structure/B14246765.png)
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
